5-(1,2-dithiolan-3-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pentanamide
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Overview
Description
5-(1,2-dithiolan-3-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pentanamide is a complex organic compound featuring a dithiolane ring and an oxazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-dithiolan-3-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pentanamide typically involves multiple steps:
Formation of the Dithiolane Ring: The dithiolane ring can be synthesized through the reaction of a suitable dithiol with an appropriate electrophile under controlled conditions.
Synthesis of the Oxazepine Moiety: The oxazepine ring is often formed via cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the dithiolane and oxazepine intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1,2-dithiolan-3-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides or sulfoxides.
Reduction: The oxazepine moiety can be reduced to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amide or oxazepine positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of bases, acids, or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolane ring may yield disulfides, while reduction of the oxazepine moiety may produce amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(1,2-dithiolan-3-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pentanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its structural features could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(1,2-dithiolan-3-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pentanamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The dithiolane and oxazepine moieties could play a role in binding to these targets, modulating their activity, and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
5-(1,2-dithiolan-3-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pentanamide: shares similarities with other compounds containing dithiolane or oxazepine rings.
Dithiolane Derivatives: Compounds with dithiolane rings are known for their redox properties and potential biological activities.
Oxazepine Derivatives: Compounds with oxazepine rings are studied for their pharmacological properties and potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in the combination of the dithiolane and oxazepine moieties within a single molecule. This structural feature may confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-(dithiolan-3-yl)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S2/c22-18(8-4-2-6-16-9-12-25-26-16)20-10-11-21-13-15-5-1-3-7-17(15)24-14-19(21)23/h1,3,5,7,16H,2,4,6,8-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLFLHACLMGUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCN2CC3=CC=CC=C3OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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